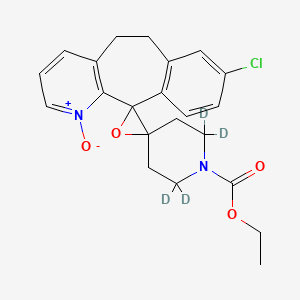

Loratadine-d4 Epoxide N-Oxide

Description

Significance of Stable Isotope-Labeled Compounds in Drug Metabolism and Analytical Sciences

Stable isotope-labeled compounds, particularly those substituted with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), are indispensable in drug metabolism and pharmacokinetic (DMPK) studies. hwb.gov.insimsonpharma.comresearchgate.net The substitution of hydrogen with deuterium creates a molecule that is chemically almost identical to the parent drug but has a higher mass. hwb.gov.inclearsynth.com This seemingly subtle change allows researchers to use sensitive analytical techniques like mass spectrometry to differentiate the labeled compound from its non-labeled counterpart and their respective metabolites. acs.orgnih.gov

One of the most critical applications of deuterated compounds is their use as internal standards in bioanalytical methods. aptochem.comclearsynth.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comscioninstruments.com By adding a known quantity of a deuterated standard to a biological sample, scientists can accurately quantify the concentration of the unlabeled drug and its metabolites, compensating for variations in the analytical process. scioninstruments.comkcasbio.com This ensures the reliability and robustness of the data, which is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.govacs.org Medicinal chemists can strategically place deuterium at sites on a drug molecule that are vulnerable to metabolism, potentially leading to an improved pharmacokinetic profile, reduced formation of toxic metabolites, and enhanced therapeutic efficacy. clearsynth.comnih.gov

Overview of Oxidative Metabolites: Epoxides and N-Oxides in Drug Discovery and Development Research

Oxidative metabolism is a primary pathway for the biotransformation of many drugs. walshmedicalmedia.com These reactions, often mediated by cytochrome P450 (CYP) enzymes in the liver, typically introduce or unmask polar functional groups, rendering the drug more water-soluble and easier to excrete. researchgate.netnih.gov Among the various oxidative transformations, the formation of epoxides and N-oxides is of significant interest in drug discovery.

Epoxides are three-membered cyclic ethers that can be formed from the oxidation of carbon-carbon double bonds within a drug's structure. pressbooks.pub While epoxidation is a common metabolic step, the resulting epoxide can sometimes be chemically reactive. nih.gov This reactivity can lead to covalent binding with cellular macromolecules like DNA and proteins, which is a potential mechanism for toxicity. Therefore, understanding the formation and fate of epoxide metabolites is a critical aspect of safety assessment during drug development.

Research Context of Loratadine (B1675096) and its Oxidative Metabolites

Loratadine is a widely known second-generation antihistamine used for the relief of allergy symptoms. drpress.org Its journey through the body involves extensive metabolism, providing a rich context for studying biotransformation pathways.

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by a variety of cytochrome P450 enzymes. researchgate.netdrugbank.com The main initial biotransformation step is the removal of the ethyl carbamate (B1207046) group (decarboethoxylation) to form its major active metabolite, desloratadine (B1670295) (DL). researchgate.netnih.govnih.gov

Further metabolism of both loratadine and desloratadine involves several oxidative reactions. nih.govnih.gov These include hydroxylation (the addition of a hydroxyl group) at various positions on the molecule and N-oxidation. researchgate.netnih.gov Studies have shown that multiple CYP isoenzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19, are involved in the metabolism of loratadine, highlighting the complexity of its biotransformation. researchgate.netdrugbank.comnih.gov The resulting metabolites are then often further processed through conjugation reactions, such as glucuronidation, to facilitate their elimination from the body. nih.govnih.govtandfonline.com

Within the array of loratadine's metabolic transformations, epoxidation and N-oxidation represent specific areas of research interest. The structure of loratadine contains sites susceptible to both types of oxidation: a carbon-carbon double bond in the central ring system and a nitrogen atom in the pyridine (B92270) ring. nih.gov

Research has focused on understanding the chemoselectivity of these oxidation reactions—that is, which site is preferentially oxidized under different conditions. nih.gov Studies using oxidizing agents have shown that it's possible to generate both the epoxide and the N-oxide of loratadine. nih.govresearchgate.net The formation of these metabolites can be influenced by the specific enzymes involved and the chemical environment. For instance, in vitro studies with rat hepatocytes have identified a pyridine-N-oxide derivative of desloratadine. nih.govnih.govtandfonline.com

The formation of these oxidative metabolites introduces significant structural changes to the loratadine scaffold. N-oxidation, for example, rigidifies the core structure and introduces helical chirality due to restricted rotation. nih.govvulcanchem.com This has prompted research into how these structural modifications might affect the molecule's interaction with its biological target, the histamine (B1213489) H1 receptor. nih.gov

Specific Academic Research Significance of Loratadine-d4 Epoxide N-Oxide

The compound This compound is a highly specialized molecule designed for specific research applications. usbio.netpharmaffiliates.com Its significance lies in the combination of its structural features:

Deuterium Labeling (d4): The "-d4" designation indicates that four hydrogen atoms in the piperidine (B6355638) ring of the molecule have been replaced with deuterium. synzeal.com As discussed earlier, this stable isotope labeling makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com It allows for the precise measurement of the corresponding unlabeled epoxide N-oxide metabolite in biological matrices, ensuring accuracy and reliability in metabolic studies. vulcanchem.com

Epoxide and N-Oxide Moieties: The molecule incorporates both an epoxide and an N-oxide group, representing a product of dual oxidation of the parent loratadine structure. vulcanchem.com The synthesis of this specific dual-oxidized product is a chemical challenge, requiring careful control over reaction conditions to achieve the desired chemoselectivity over the mono-oxidized byproducts. vulcanchem.com

In essence, this compound serves as a critical analytical tool. It is not a therapeutic agent itself but is intended for research use only to help scientists accurately identify and quantify a specific, complex metabolite of loratadine. vulcanchem.comusbio.net Its use is crucial for detailed pharmacokinetic studies and for building a comprehensive picture of the intricate metabolic fate of loratadine.

Structure

3D Structure

Properties

Molecular Formula |

C22H23ClN2O4 |

|---|---|

Molecular Weight |

418.9 g/mol |

InChI |

InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |

InChI Key |

ZPCHCJCBRZXZHY-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C1(CC2(CC(N1C(=O)OCC)([2H])[2H])C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl)[2H] |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |

Origin of Product |

United States |

Analytical Method Development and Validation for Loratadine D4 Epoxide N Oxide in Research Contexts

Principles and Applications of Deuterated Internal Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly within pharmaceutical research and development, the use of internal standards is a fundamental practice for ensuring the accuracy and precision of analytical measurements. Among the various types of internal standards, stable isotopically labeled (SIL) compounds, such as those substituted with deuterium (B1214612), are considered the gold standard. scispace.com The implementation of a deuterated analogue of the analyte, such as using Loratadine-d4 Epoxide N-Oxide for the quantification of its non-labeled counterpart, is a sophisticated strategy to overcome common analytical challenges. ncn.gov.pl These standards are compounds in which one or more atoms have been replaced by their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). ncn.gov.pl Because their physicochemical properties are nearly identical to the analyte of interest, they exhibit very similar behavior during sample preparation, chromatography, and mass spectrometric detection. scispace.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the addition of a known quantity of an isotopically labeled standard to a sample before processing. The deuterated variant, this compound, serves as an ideal internal standard for quantifying loratadine (B1675096) metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com In this method, quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the co-eluting SIL internal standard. scispace.com

Since the SIL standard is chemically identical to the analyte, any sample loss during extraction, derivatization, or injection affects both the analyte and the standard to the same extent. This preserves the analyte-to-standard ratio, leading to a significant improvement in method precision and accuracy compared to using structural analogue internal standards or external calibration. scispace.com For example, in one study, the use of a SIL internal standard resulted in a mean bias of 100.3% with a standard deviation of 7.6%, compared to a mean bias of 96.8% and a standard deviation of 8.6% when an analogous internal standard was used, demonstrating the superior performance of the SIL standard. scispace.com

Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. psu.edu During LC-MS/MS analysis, these co-eluting components can interfere with the ionization process of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. psu.edu This can lead to either ion suppression or enhancement, causing unpredictable and often significant variations in the analyte's signal, which compromises the accuracy and reliability of the quantification. scispace.compsu.edu

A key advantage of using a deuterated internal standard like this compound is its ability to compensate for these matrix effects. Since the SIL standard co-elutes with the analyte and has virtually identical ionization properties, it experiences the same degree of ion suppression or enhancement. vulcanchem.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, ensuring that the quantitative results remain robust and accurate even in complex biological samples. psu.eduresearchgate.net

Advanced Chromatographic Separation Techniques

The accurate quantification of drug metabolites like this compound hinges on effective chromatographic separation from the parent drug, other metabolites, and endogenous matrix components. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are the predominant techniques employed for this purpose. researchgate.net

The separation of loratadine and its various oxidative metabolites, including desloratadine (B1670295) and hydroxylated species, requires carefully developed LC methods. thieme-connect.com These methods are typically based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. neuroquantology.com

The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving optimal separation. For loratadine and its metabolites, C8 and C18 columns are the most commonly used stationary phases. thieme-connect.comneuroquantology.comnih.gov These columns contain silica (B1680970) particles bonded with 8-carbon or 18-carbon alkyl chains, respectively, providing a nonpolar surface for interaction.

Mobile phase optimization involves adjusting the composition and pH to control the retention and peak shape of the analytes. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. thieme-connect.comnih.govinternationalscholarsjournals.com The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the aqueous phase helps to control the ionization state of the analytes and improve peak symmetry and mass spectrometry sensitivity. thieme-connect.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a wide range of polarities within a reasonable analysis time. thieme-connect.com

| Analyte(s) | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

| Loratadine, Desloratadine | Xterra MS C18 (50 x 2.1 mm, 5 µm) | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | 400 µl/min | MS/MS | internationalscholarsjournals.com |

| Loratadine, Desloratadine & Hydroxylated Metabolites | ZORBAX RX-C8 (150 x 2.1 mm, 5 µm) | A: Acetonitrile/THF (80:20 v/v)B: 10 mM ammonium acetate with 0.2% formic acid | 0.25 ml/min | MS/MS | thieme-connect.com |

| Loratadine, Desloratadine | Phenomenex Kinetex C8 | Acetonitrile and 5 mM ammonium formate (B1220265) | Not Specified | LC-MS/MS | nih.gov |

| Loratadine | Inertsil ODS-3, C8 (250 x 4.6 mm, 5µ) | Methanol (B129727) and 0.02M potassium dihydrogen phosphate (B84403) buffer (pH 4) (80:20 v/v) | 1 ml/min | UV (247 nm) | neuroquantology.com |

| Desloratadine, 3-hydroxy desloratadine | Kromasil C18 (150 x 4.6 mm, 5µm) | A: Methanol/Acetonitrile (60:40 v/v)B: 10mM Ammonium formate (70:30 v/v) | 1.0 ml/min | MS/MS | psu.edu |

For molecules that can exist as enantiomers (non-superimposable mirror images), chiral chromatography is necessary to separate them. This is often crucial as enantiomers can exhibit different pharmacological activities and metabolic fates. researchgate.net The N-oxidation of the pyridine (B92270) ring in loratadine can induce helical chirality, resulting in stable enantiomers of Loratadine Epoxide N-Oxide. vulcanchem.com Research has shown that the (+)-enantiomer of Loratadine Epoxide N-Oxide has a significantly higher affinity for the histamine (B1213489) H1 receptor than the (-)-enantiomer. vulcanchem.com

This difference in biological activity necessitates the development of enantioselective analytical methods to quantify each enantiomer separately. Chiral separation is typically achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralpak AD, are effective for resolving the enantiomers of loratadine metabolites. mdpi.com The mobile phase for chiral separations often consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as ethanol, sometimes with a basic additive like diethylamine (B46881) (DEA) to improve peak shape. mdpi.com

| Analyte(s) | Stationary Phase | Mobile Phase | Application Context | Reference |

| Loratadine Metabolite | Chiralpak AD | Not Specified | Chiral separation of N-dephenethyl metabolite | mdpi.com |

| Six Antihistamines (including Cetirizine) | Chiralpak IC | n-Hexane-EtOH-DEA (90:10:0.1, v/v) | Optimization of chiral separation | mdpi.com |

| Loratadine | Peptide Catalyst P5 | Not Specified | Peptide-catalyzed enantioselective synthesis achieving >99:1 enantiomeric ratio (er) | vulcanchem.com |

Gas Chromatography (GC) Approaches (if applicable for derivatized forms)

The direct analysis of N-oxide compounds, such as this compound, by Gas Chromatography (GC) is generally not feasible due to their high polarity, low volatility, and thermal lability. The N-oxide functional group is prone to thermal degradation in the hot GC inlet, leading to poor peak shape and unreliable quantification. However, GC-based analysis can be approached through chemical derivatization, a process that modifies the analyte to enhance its volatility and thermal stability.

For N-oxides, two primary derivatization strategies could be considered:

Reduction followed by Derivatization: The N-oxide moiety can be chemically reduced to the corresponding tertiary amine. This transformation eliminates the thermally labile N-O bond. The resultant amine, which still may not have optimal chromatographic properties, can then be further derivatized. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA). For instance, a method for trimethylamine (B31210) N-oxide (TMAO) involved its reduction with titanium(III) chloride to trimethylamine (TMA), which was then derivatized to form a carbamate (B1207046) for GC-MS analysis. vulcanchem.com

Direct Derivatization: While less common for N-oxides, direct derivatization aims to modify the N-oxide group itself. Reagents like pentafluorobenzyl bromide (PFBBr) can react with certain functional groups, though their application to complex N-oxides like the one is not widely documented and would require significant methods development.

A significant challenge in applying GC to this compound is the presence of the epoxide group, which can also be reactive and may not be stable under the high temperatures of the GC inlet and column. Therefore, Liquid Chromatography (LC) is the overwhelmingly preferred separation technique for this and similar compounds.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is the cornerstone for the analysis of this compound. Its utility as an internal standard in LC-MS/MS assays for quantifying loratadine metabolites in biological matrices like plasma is a primary application. vulcanchem.com

Atmospheric Pressure Ionization (API) Modes for N-Oxides

Atmospheric Pressure Ionization (API) techniques are essential for interfacing LC with MS, as they generate gas-phase ions from the liquid eluent at atmospheric pressure. The most common API modes for analyzing pharmaceutical metabolites are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Both ESI and APCI are effective for ionizing loratadine and its metabolites, but they operate on different principles, leading to distinct analytical outcomes, especially for N-oxides.

Electrospray Ionization (ESI): ESI is considered a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase. For this compound, ESI typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. nih.gov This is advantageous when the goal is to quantify the intact molecule, as the signal is concentrated in a single ionic species. Studies on loratadine metabolites have shown that ESI-MS produces predominantly [M+H]⁺ ions. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI involves nebulizing the LC eluent into a heated tube where the solvent vapor is ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules (proton transfer chemical ionization). While also a soft ionization method, the higher temperatures used in the APCI source can induce thermal degradation of labile molecules. microsaic.com

A key difference between ESI and APCI for N-oxides lies in this thermal effect.

A characteristic behavior of N-oxides when analyzed by APCI-MS is thermally induced deoxygenation . The heat in the APCI source can cause the loss of the oxygen atom from the N-oxide moiety. This results in the formation of a prominent [M+H-O]⁺ ion, which corresponds to the deoxygenated parent molecule. nih.gov This phenomenon is highly diagnostic for the presence of an N-oxide group and can be used to distinguish N-oxide metabolites from isomeric hydroxylated metabolites, which tend to lose water ([M+H-H₂O]⁺) under the same conditions. nih.govresearchgate.net

In contrast, under typical ESI conditions, this deoxygenation is not observed, and the [M+H]⁺ ion remains the base peak. nih.gov Dimerization, the formation of [2M+H]⁺ ions, can sometimes be observed in ESI, particularly at high analyte concentrations, but is not a primary characteristic of N-oxide analysis.

| Ionization Mode | Primary Ion Observed for N-Oxides | Key Characteristic |

| ESI | [M+H]⁺ | Soft ionization, minimal fragmentation, preserves intact molecule. nih.gov |

| APCI | [M+H]⁺ and significant [M+H-O]⁺ | Thermal deoxygenation provides structural confirmation. nih.govresearchgate.net |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is crucial for providing structural information and for developing highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM). In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

For loratadine N-oxides, MS/MS spectra show distinct fragmentation patterns. A study on loratadine metabolites revealed that N-oxides exhibit only a minor loss of water in their ESI-MS/MS spectra. nih.gov This contrasts sharply with metabolites having an aliphatic hydroxylation, which show a predominant loss of water. nih.gov The primary fragmentation of the loratadine structure itself involves the piperidine (B6355638) and pyridine rings. For loratadine, fragment ions at m/z 337, 294, and 259 are characteristic. researchgate.net For this compound, the specific MRM transition used for its role as an internal standard would be determined by selecting a stable and intense fragment ion derived from its [M+H]⁺ precursor (m/z 423.2). The exact fragmentation pathway would be influenced by the epoxide and N-oxide moieties, but would likely involve cleavages around the central tricyclic core and the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). This capability is invaluable for confirming the elemental composition of an analyte, which is a definitive method of identification.

Utilization of d0-d4 m/z Pair Peak Detection for Metabolite Identification

In metabolic studies, particularly those involving mass spectrometry, the use of stable isotope-labeled compounds alongside their unlabeled counterparts is a powerful technique for identifying metabolites. The "d0-d4 m/z pair peak detection" method is a specific application of this strategy, where 'd0' refers to the unlabeled (non-deuterated) compound and 'd4' refers to the compound labeled with four deuterium atoms, such as Loratadine-d4.

When a sample containing both the d0 and d4 versions of a parent drug is analyzed by mass spectrometry, the parent drug will appear as a pair of peaks separated by 4 mass-to-charge (m/z) units. Any metabolites formed from the drug will also appear as d0-d4 doublets. This characteristic peak pairing allows for the rapid and confident identification of drug-related metabolites against a complex biological background. The deuterated compound, in this case, Loratadine-d4, serves as a stable internal standard, which can improve the precision and accuracy of quantification. vulcanchem.complos.org

For instance, in the analysis of loratadine metabolism, researchers would look for paired peaks in the mass spectrum. If a metabolite is formed through a process like epoxidation followed by N-oxidation, the resulting Loratadine Epoxide N-Oxide would be detected as two distinct peaks: one for the d0 metabolite and another for the d4 metabolite, with a consistent mass difference. This technique is invaluable for distinguishing true metabolites from endogenous matrix components, thus streamlining the metabolite identification process.

Analytical Applications in Research Matrices

Sample Preparation Strategies for In Vitro Metabolic Incubation Mixtures

The analysis of this compound from in vitro metabolic incubation mixtures, such as those containing human liver microsomes (HLM), requires effective sample preparation to remove interfering substances like proteins and salts. ingentaconnect.comnih.govinternationalscholarsjournals.com A common and straightforward approach is protein precipitation. science.gov This involves adding a solvent like methanol or acetonitrile to the incubation mixture. ijbpas.comkingston.ac.uk The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. kingston.ac.uk The resulting supernatant, containing the analyte of interest, can then be directly injected into the analytical system or subjected to further cleanup. nih.gov

Another widely used technique is liquid-liquid extraction (LLE). nih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the incubation mixture) and an organic solvent. For loratadine and its metabolites, organic solvents can be employed to extract the analytes from the aqueous matrix. nih.gov

Solid-phase extraction (SPE) offers a more selective and cleaner extraction. In this technique, the sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. This results in a concentrated and purified sample, which is ideal for sensitive analytical techniques like LC-MS/MS. science.gov

The choice of sample preparation method depends on the complexity of the matrix, the concentration of the analyte, and the sensitivity of the analytical instrument. For high-throughput screening, simpler methods like protein precipitation may be preferred, while for detailed quantitative analysis, SPE or LLE might be more appropriate.

Impurity Profiling and Process-Related Substance Analysis in Drug Development Research

Impurity profiling is a critical aspect of drug development, ensuring the safety and quality of the final drug product. scribd.comthermofisher.com Analytical methods, primarily high-performance liquid chromatography (HPLC), are developed to separate and quantify any impurities that may arise during the synthesis of loratadine or its related compounds. nih.govresearchgate.net These impurities can include starting materials, by-products, intermediates, and degradation products. scribd.comresearchgate.net

The development of a robust HPLC method often involves experimenting with different columns (like C8 or C18), mobile phase compositions (e.g., acetonitrile, methanol, and various buffers), and pH levels to achieve optimal separation of all potential impurities from the main compound. nih.gov For instance, a gradient elution method using a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point. researchgate.netresearchgate.net UV detection is frequently used, with the wavelength selected to maximize the response for both the active pharmaceutical ingredient (API) and its impurities. thermofisher.comceu.es

Once separated, the impurities are characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. scribd.comresearchgate.net Some known impurities of loratadine include desloratadine, loratadine related compound C, and loratadine impurity H (ethyl 4-oxopiperidine-1-carboxylate). pharmaffiliates.compharmaffiliates.com The analytical methods developed for impurity profiling must be validated to ensure they are accurate, precise, and sensitive enough to detect impurities at very low levels, often below 0.1%. scribd.comceu.es

Validation Parameters for Research-Grade Analytical Methods

For an analytical method to be considered reliable for research purposes, it must be validated to demonstrate its suitability for the intended application. globalresearchonline.netwjarr.com The key validation parameters, as often guided by bodies like the International Council for Harmonisation (ICH), include selectivity, linearity, accuracy, and precision. elementlabsolutions.comresearchgate.netrjptonline.org

Selectivity (or Specificity): This is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. globalresearchonline.netelementlabsolutions.com For this compound, this means the method should be able to distinguish it from loratadine, desloratadine, and other related substances. researchgate.net This is typically demonstrated by analyzing blank and spiked samples to show the absence of interfering peaks at the retention time of the analyte. globalresearchonline.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. wjarr.comresearchgate.net This is established by analyzing a series of standards at different concentrations and plotting the response versus concentration. globalresearchonline.net A linear relationship, typically indicated by a high correlation coefficient (r² > 0.99), is desired. ijbpas.comfarmaciajournal.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.comresearchgate.net It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. globalresearchonline.net The percentage of the analyte recovered is then calculated. For research-grade methods, recovery values are typically expected to be within a certain range, for example, 85-115%. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.comresearchgate.net It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Precision is reported as the relative standard deviation (RSD) of a series of measurements. researchgate.net A low RSD indicates high precision. researchgate.net

The following table summarizes typical validation parameters for a research-grade HPLC method for a related compound, which can be extrapolated for this compound analysis.

| Validation Parameter | Typical Acceptance Criteria |

| Selectivity | No interference from blank or placebo at the analyte's retention time. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean recovery typically between 98% and 102% rjptonline.org |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% nih.gov |

Metabolic and Degradation Pathway Elucidation of Loratadine D4 Epoxide N Oxide

In Vitro Metabolic Studies of Loratadine (B1675096) and its Oxidized Forms

In vitro studies, utilizing subcellular fractions such as hepatic microsomes and S9 fractions, are fundamental in elucidating the metabolic fate of xenobiotics like loratadine and its derivatives. These systems contain a rich complement of drug-metabolizing enzymes responsible for the biotransformation of foreign compounds.

Enzymatic Formation of Epoxides and N-Oxides from Loratadine or Analogues in Hepatic Microsomes and S9 Fractions

The formation of epoxide and N-oxide metabolites of loratadine is a result of oxidative metabolism, primarily occurring in the liver. Hepatic microsomes and S9 fractions are standard in vitro tools that contain the necessary enzymatic machinery for these transformations. The oxidation of loratadine presents competitive pathways, leading to either N-oxidation of the pyridine (B92270) ring or epoxidation of the neighboring olefin. nih.gov While the principal metabolic pathway for loratadine is decarboethoxylation to form desloratadine (B1670295), the formation of oxidized derivatives like epoxides and N-oxides also occurs. researchgate.netnih.gov

Studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that CYP3A4 and CYP2D6 are the major isoforms involved in loratadine metabolism. researchgate.netnih.gov Other isoforms, including CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5, also contribute, albeit to a lesser extent. researchgate.netnih.gov The formation of hydroxylated metabolites of desloratadine, a downstream product of loratadine, has been linked to CYP2C8, highlighting the role of various CYPs in the subsequent metabolism of loratadine derivatives. nih.gov Given that N-oxidation and epoxidation are oxidative processes, it is highly probable that these same CYP isoforms are involved.

| CYP Isoform | Role in Loratadine Metabolism | Reference |

|---|---|---|

| CYP3A4 | Major | researchgate.netnih.gov |

| CYP2D6 | Major | researchgate.netnih.gov |

| CYP1A1 | Minor | researchgate.net |

| CYP2C19 | Minor | researchgate.netnih.gov |

| CYP1A2 | Minor | researchgate.net |

| CYP2B6 | Minor | researchgate.net |

| CYP2C8 | Minor/Metabolite Hydroxylation | researchgate.netnih.gov |

| CYP2C9 | Minor | researchgate.net |

| CYP3A5 | Minor | researchgate.net |

Once an epoxide is formed from a xenobiotic like loratadine, it can be further metabolized by epoxide hydrolases (EHs). nih.gov These enzymes play a crucial role in detoxification by catalyzing the hydrolysis of reactive epoxides to form less reactive and more water-soluble dihydrodiols. nih.govwikipedia.org This biotransformation is a critical protective mechanism, as epoxides can be highly reactive and potentially bind to cellular macromolecules like DNA and proteins. wikipedia.org

There are several forms of epoxide hydrolase, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). wikipedia.org In the context of drug metabolism, mEH is particularly important for converting xenobiotic-derived epoxides into diols, facilitating their subsequent excretion from the body. nih.govresearchgate.net Therefore, if loratadine undergoes epoxidation, the resulting loratadine epoxide would be a substrate for epoxide hydrolases, leading to the formation of a corresponding diol.

Kinetic Characterization of Loratadine-d4 Epoxide N-Oxide Formation

The kinetic characterization of enzyme-catalyzed reactions, including the formation of drug metabolites, is essential for understanding the rate and efficiency of these processes. This is typically described by the Michaelis-Menten parameters, Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).

While specific kinetic data for the formation of this compound are not available in the published literature, the kinetics of the primary metabolic pathway of loratadine have been studied. For the conversion of loratadine to desloratadine in human liver microsomes, the following kinetic parameters have been reported:

| Parameter | Value | Description |

|---|---|---|

| Km | 25.20 µM | Michaelis-Menten constant for desloratadine formation |

| Vmax | 486.98 pmol/min/mg | Maximum velocity of desloratadine formation |

Data from a study on the kinetics of loratadine metabolism to desloratadine.

The determination of kinetic parameters for the formation of this compound would involve similar experimental setups, using hepatic microsomes or recombinant CYP enzymes and varying the substrate concentration to measure the rate of product formation.

Investigation of Isotope Effects in Metabolic Transformations Using Deuterated Analogues

The use of deuterated analogues, such as Loratadine-d4, is a powerful tool for investigating reaction mechanisms, including those in drug metabolism. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. nih.gov

A primary deuterium KIE is observed when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction. nih.gov Since many CYP-catalyzed reactions involve hydrogen abstraction, the presence of a significant KIE can provide evidence for this being a rate-determining step. nih.gov In the context of Loratadine-d4, the deuterium atoms are located on the piperidine (B6355638) ring. If the oxidation of this ring is a key metabolic pathway, and if the cleavage of a C-D bond is rate-limiting, then the rate of formation of metabolites involving this position would be slower compared to the non-deuterated loratadine. This can be advantageous in drug development to modulate a drug's metabolic profile. nih.gov

In Vivo Metabolic Studies (Animal Models, non-clinical)

In vivo studies in animal models are crucial for understanding the complete metabolic profile of a drug, as they account for absorption, distribution, metabolism, and excretion in a whole organism.

Studies on the metabolism and excretion of loratadine have been conducted in mice, rats, and monkeys. nih.gov These studies have shown that loratadine is extensively metabolized, with notable species and gender differences in the resulting metabolites. nih.gov The primary biotransformation pathways across these species involve decarboethoxylation to desloratadine, followed by oxidation (including hydroxylation and N-oxidation) and glucuronidation. nih.govresearchgate.net

Significantly, in male rats, a major circulating metabolite was identified as a derivative of desloratadine where the piperidine ring was aromatized and oxidized to a pyridine-N-oxide. nih.govresearchgate.net This finding provides clear in vivo evidence for the formation of N-oxide metabolites of loratadine derivatives. While direct evidence for the in vivo formation of a loratadine epoxide is less documented, the presence of numerous hydroxylated metabolites suggests that oxidative pathways leading to such intermediates are plausible. nih.govresearchgate.net Non-clinical safety studies in rats and monkeys have been conducted on desloratadine, the primary active metabolite. fda.gov

Biotransformation and Excretion Pathways of this compound in Experimental Animal Systems

The biotransformation of loratadine, the parent compound of this compound, is extensive and shows notable differences across various species and between genders. In animal models including mice, rats, and monkeys, the primary metabolic route involves the decarboethoxylation of loratadine to its major active metabolite, desloratadine (DL). nih.gov Following this initial step, the molecule undergoes further oxidation, which includes hydroxylation and N-oxidation, as well as glucuronidation. nih.gov

Studies profiling the metabolites in plasma, bile, urine, and feces have identified over 50 different metabolites using liquid chromatography-mass spectrometry (LC-MS). nih.gov While the metabolic profiles in urine and bile are qualitatively similar across mice, rats, and monkeys, the major circulating metabolites can differ significantly. nih.gov For instance, in male rats, the primary circulating metabolite is a derivative of desloratadine where the piperidine ring is aromatized and oxidized to a pyridine-N-oxide. nih.gov In contrast, female rats show much lower levels of this metabolite but higher relative amounts of desloratadine. nih.gov In mice and male monkeys, a glucuronide conjugate of an aliphatic hydroxylated loratadine is the main circulating metabolite. nih.gov

Excretion of loratadine metabolites occurs predominantly through the feces. nih.gov Across all three species (mice, rats, and monkeys), 5-Hydroxy-desloratadine has been identified as the major fecal metabolite, regardless of gender. nih.gov The formation of N-oxide metabolites, such as Loratadine Epoxide N-Oxide, is a recognized pathway in this complex metabolic cascade. nih.gov

Table 1: Summary of Loratadine Metabolism in Animal Systems

| Species | Primary Biotransformation Steps | Major Circulating Metabolite | Major Fecal Metabolite |

| Rat (Male) | Decarboethoxylation, Oxidation (Hydroxylation, N-oxidation), Glucuronidation | Pyridine-N-oxide derivative of Desloratadine | 5-Hydroxy-desloratadine |

| Rat (Female) | Decarboethoxylation, Oxidation (Hydroxylation, N-oxidation), Glucuronidation | Desloratadine (higher levels than males) | 5-Hydroxy-desloratadine |

| Mouse | Decarboethoxylation, Oxidation (Hydroxylation, N-oxidation), Glucuronidation | Glucuronide conjugate of aliphatic hydroxylated Loratadine | 5-Hydroxy-desloratadine |

| Monkey (Male) | Decarboethoxylation, Oxidation (Hydroxylation, N-oxidation), Glucuronidation | Glucuronide conjugate of aliphatic hydroxylated Loratadine | 5-Hydroxy-desloratadine |

| Monkey (Female) | Decarboethoxylation, Oxidation (Hydroxylation, N-oxidation), Glucuronidation | Metabolite from pyridine moiety oxidation and glucuronidation | 5-Hydroxy-desloratadine |

Role as a "Phenobarbital-like Inducer" in Hepatic Enzyme Modulation (e.g., CYP2B1/2, Epoxide Hydrolase)

The metabolism of loratadine is catalyzed by a wide array of cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19, with minor contributions from others. drugbank.com The extensive involvement of these enzymes highlights the compound's significant interaction with hepatic metabolic systems.

While direct evidence for this compound acting as a "phenobarbital-like inducer" is not detailed in the provided search results, the metabolic pathways of related compounds can offer insights. For example, exposure to certain xenobiotics can induce hepatic enzymes, including epoxide hydrolases (EH). nih.gov Epoxide hydrolases are critical enzymes that convert epoxide-containing compounds, which can be formed by CYP enzymes, into less reactive diols. nih.gov Studies on other compounds have shown that increased EH activity is associated with the disruption of lipid metabolism and can be a response to chemical exposure. nih.gov Given that loratadine metabolism involves both epoxidation and interactions with a broad range of CYP enzymes, the potential for modulating hepatic enzyme activity, including epoxide hydrolase, exists, although specific phenobarbital-like induction by the N-oxide metabolite requires further investigation.

Chemical Stability and Non-Enzymatic Degradation Pathways

The chemical structure of loratadine presents two primary sites for electrophilic oxidation: the pyridine nitrogen and the neighboring olefin (double bond). nih.gov This leads to competitive oxidation pathways, resulting in either N-oxidation to form a pyridine N-oxide or epoxidation of the olefin to form an epoxide. nih.gov In some cases, bis-oxidized compounds containing both an N-oxide and an epoxide can be formed as minor products. nih.gov Hydrolytic degradation is also a relevant pathway, particularly the hydrolysis of the carbamate (B1207046) group to yield desloratadine. nih.gov

Regarding thermal stability, studies on the parent compound loratadine show that it is stable up to a certain temperature, after which it undergoes decomposition. Thermogravimetric analysis (TG) has demonstrated that loratadine's thermal decomposition occurs in a single step within the temperature range of 200–400°C in a nitrogen atmosphere. researchgate.net Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) curves indicate that loratadine melts before it begins to decompose. researchgate.net The decomposition products are reported to be volatile. researchgate.net Specific photolytic stability data for this compound is not available in the search results.

Based on the identified products, the primary non-enzymatic degradation pathways can be postulated.

Oxidative Pathway (N-Oxidation): Electrophilic attack on the pyridine nitrogen leads to the formation of Loratadine N-Oxide.

Oxidative Pathway (Epoxidation): Electrophilic attack on the C10-C11 double bond of the cycloheptane (B1346806) ring results in the formation of Loratadine Epoxide.

Hydrolytic Pathway: Hydrolysis of the ethyl carbamate group leads to the formation of desloratadine.

These pathways can also occur in combination, leading to products such as Loratadine Epoxide N-Oxide, the subject of this article. nih.govclearsynth.com

Table 2: Postulated Degradation Pathways and Products

| Degradation Pathway | Reactive Site | Resulting Product(s) |

| N-Oxidation | Pyridine Nitrogen | Loratadine N-Oxide |

| Epoxidation | Alkene (Double Bond) | Loratadine Epoxide |

| Hydrolysis | Carbamate Group | Desloratadine |

| Combined Oxidation | Pyridine Nitrogen and Alkene | Loratadine Epoxide N-Oxide |

Stereochemical Aspects of Oxidative Metabolism

The oxidative metabolism of loratadine has significant stereochemical implications. Loratadine itself is conformationally dynamic, rapidly interconverting between two enantiomeric, helically chiral forms at room temperature. nih.gov The process of N-oxidation on the pyridine ring rigidifies this core structure. nih.gov This transformation can be performed chemo- and enantioselectively using certain peptide catalysts to produce stable, helically chiral N-oxide products. nih.gov

These resulting N-oxide enantiomers are configurationally stable under physiological conditions. nih.gov Research has demonstrated that the biological activity of these N-oxidized analogs can be enantiomer-dependent. nih.gov In studies of antihistamine activity, different enantiomers of loratadine N-oxide analogs showed varying levels of efficacy, which was supported by computational docking studies illustrating preferential binding of one enantiomer over the other to the histamine (B1213489) H1 receptor. nih.gov This indicates that the stereochemistry resulting from oxidative metabolism is a critical determinant of the molecule's pharmacological activity. nih.gov

Enantioselective Formation and Biotransformation of Chiral Epoxides and N-Oxides

The biotransformation of loratadine and its analogs is a complex process involving several metabolic pathways, with N-oxidation and epoxidation being competitive routes. nih.gov The formation of N-oxide metabolites is a significant pathway for many drugs containing tertiary nitrogen atoms and is primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.comnih.gov In the case of loratadine, the pyridine nitrogen is susceptible to N-oxidation, while the olefinic bond in the tricyclic ring system can undergo epoxidation. nih.gov

Studies on loratadine analogs have demonstrated the potential for enantioselective N-oxidation, leading to the formation of helically chiral N-oxide products. nih.gov The use of peptide catalysts has been shown to produce N-oxide analogs of loratadine with high enantiomeric excess. nih.gov For instance, the N-oxidation of a 3,5-bistrifluoromethylphenylurea analog of loratadine resulted in the corresponding N-oxide with an enantiomeric ratio (er) of >99:1. nih.gov This highlights the stereoselective nature of the oxidation process, which can be influenced by the catalyst and substrate structure. nih.gov

The formation of epoxides can also be subject to stereoselectivity. While the direct enantioselective epoxidation of loratadine itself is not extensively detailed in the provided research, the principle of enantioselective formation of chiral epoxides is a well-established concept in drug metabolism and synthesis. dntb.gov.ua For some loratadine analogs, the formation of the epoxide was observed alongside the N-oxide, indicating a competitive relationship between these two metabolic pathways. nih.gov

The biotransformation of these chiral metabolites can also be stereoselective. The subsequent metabolic steps for N-oxides may involve reduction back to the parent amine, a process that can be catalyzed by enzymes such as cytochrome P450 oxidoreductase. nih.gov The stability and further metabolism of chiral epoxides are often dictated by the action of epoxide hydrolases, which catalyze the hydrolysis of the epoxide to form a trans-dihydrodiol. dntb.gov.ua The activity of these enzymes can be highly enantioselective, preferentially metabolizing one enantiomer over the other.

Table 1: Enantioselective N-Oxidation of a Loratadine Analog (1h)

| Product | Enantiomeric Ratio (er) |

|---|---|

| N-Oxide (6h) | >99:1 |

| Epoxide (7h) | 63:37 |

Data derived from a study on asymmetric catalysis of loratadine analogs. nih.gov

Impact of Stereoisomerism on Metabolic Fate (non-clinical)

The stereochemistry of metabolites can significantly influence their metabolic fate, including their rate of formation, subsequent biotransformation, and biological activity. In non-clinical studies involving loratadine analogs, the impact of stereoisomerism has been observed in the context of their antihistamine activity. nih.gov

The N-oxide of loratadine exists as a pair of enantiomers due to helical chirality. nih.gov Biological assays have revealed that the antihistamine activity of these N-oxide enantiomers can differ significantly. For one loratadine N-oxide analog (6h), the (-)-enantiomer displayed notable antagonist activity at the human histamine H1 receptor, whereas the (+)-enantiomer was significantly less active. nih.gov This enantiomer-dependent activity suggests that the stereochemistry of the N-oxide metabolite plays a crucial role in its interaction with the biological target. nih.gov

The primary biotransformation of loratadine involves decarboethoxylation to desloratadine, which is then further oxidized. nih.gov Gender and species differences have been noted in the metabolic profiles of loratadine. nih.gov For example, a pyridine-N-oxide derivative of desloratadine is a major circulating metabolite in male rats but is found at much lower levels in female rats. nih.gov This indicates that the metabolic pathways, including N-oxidation, can be influenced by factors such as hormonal differences, which could potentially extend to the stereoselective metabolism of chiral metabolites.

Table 2: Antihistamine Activity of Loratadine N-Oxide Analog (6h) Enantiomers

| Enantiomer | Antagonist Activity |

|---|---|

| (-)-6h | Significant |

| (+)-6h | Relatively Inactive |

Data based on functional antagonism of the human histamine H1 receptor. nih.gov

Applications of Loratadine D4 Epoxide N Oxide in Advanced Pharmaceutical Research

Mechanistic Studies of Drug Metabolism and Biotransformation

The complexity of how the body processes pharmaceutical compounds is a central focus of drug development. Stable isotope-labeled compounds like Loratadine-d4 Epoxide N-Oxide are instrumental in elucidating these intricate pathways.

Probing Reaction Mechanisms of Cytochrome P450 Enzymes and Other Xenobiotic Metabolizing Enzymes

Loratadine (B1675096) undergoes extensive metabolism primarily by the cytochrome P450 (CYP) family of enzymes, including CYP3A4 and CYP2D6, as well as to a lesser extent by CYP1A1, CYP2C19, and others. These enzymes catalyze a variety of reactions, including the formation of epoxide and N-oxide metabolites. The deuterium (B1214612) atoms in this compound provide a powerful tool for studying the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and the rate of a reaction that involves breaking this bond can be significantly slower.

By comparing the metabolism of a non-deuterated loratadine analogue with its deuterated counterpart, researchers can gain insights into the rate-limiting steps of enzymatic reactions. If the formation of a specific metabolite is slowed when the deuterated compound is used, it indicates that the cleavage of a carbon-hydrogen bond at the site of deuteration is a key part of the reaction mechanism. This information helps in understanding the precise catalytic mechanisms of individual CYP450 isoenzymes.

Key Research Findings from Loratadine Metabolism Studies:

| Enzyme Family | Specific Isoenzymes Involved | Primary Metabolic Pathways |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6 (major) | Decarboethoxylation, Hydroxylation |

| Cytochrome P450 (CYP) | CYP1A1, CYP2C19 (minor) | Oxidation, N-oxidation |

| Other Enzymes | Flavin-containing monooxygenases (FMOs) | N-oxidation |

Development of Quantitative Bioanalytical Assays in Research Settings

Accurate measurement of a drug and its metabolites in biological samples is fundamental to preclinical research. The unique mass of deuterated compounds makes them ideal for use in mass spectrometry-based bioanalytical methods.

Reference Standard and Internal Standard for Loratadine and its Metabolites in In Vitro and Animal Studies

In quantitative bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and precise quantification. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound is perfectly suited for this role. When analyzing samples from in vitro metabolism studies or animal pharmacokinetic studies, a known amount of this deuterated compound can be added to each sample. Because it behaves almost identically to the non-labeled metabolite during sample extraction and chromatographic separation, it can be used to correct for any sample loss or variability in the analytical process. Its distinct mass (4 mass units higher than the unlabeled compound) ensures that it does not interfere with the measurement of the actual metabolite being studied, leading to highly reliable data.

Properties of this compound as a Bioanalytical Standard:

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C22H19D4ClN2O4 |

| Molecular Weight | 418.91 g/mol |

| Isotopic Label | Deuterium (d4) |

| Primary Application | Internal Standard in Mass Spectrometry |

Facilitating High-Throughput Screening for Metabolite Profiling

During early drug discovery, thousands of compounds may be screened for their metabolic stability. High-throughput screening (HTS) assays are used to quickly assess how rapidly compounds are metabolized by liver enzymes. In these automated assays, this compound can be used to create a reference library of potential metabolites. By including this and other labeled standards, automated software can rapidly and accurately identify the presence and relative amounts of specific metabolites across a large number of samples, significantly accelerating the drug discovery process.

Impurity and Degradant Characterization in Early-Stage Drug Development Research

Ensuring the purity and stability of a drug substance is a regulatory requirement and critical for patient safety. Impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or when the drug product degrades over time.

Loratadine Epoxide N-Oxide is a potential impurity or degradation product of loratadine. To properly identify and quantify such substances, a pure, well-characterized reference standard is necessary. This compound serves this purpose. If an unknown peak is detected during the analysis of a loratadine sample, it can be compared to the retention time and mass spectrum of the deuterated standard. This allows for unambiguous identification of the impurity. Once identified, this standard can be used to validate an analytical method to ensure that levels of this specific impurity in the final drug product are below the safety thresholds established by regulatory agencies.

Identification and Elucidation of Process-Related Impurities in Synthetic Routes

In the synthesis of active pharmaceutical ingredients (APIs), the identification and characterization of process-related impurities are critical for ensuring the safety and efficacy of the final drug product. Isotopically labeled compounds, such as this compound, serve as invaluable internal standards in analytical methods like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for the precise quantification of impurities.

While direct literature detailing the use of this compound for the identification of specific process-related impurities in the synthesis of Loratadine is not extensively available, its utility can be inferred from the established principles of pharmaceutical analysis. The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the unlabeled analyte and its impurities. This is particularly useful in complex matrices where co-elution of components can occur. The known impurities in Loratadine synthesis include compounds such as 11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta(1,2-b)-pyridine and its bromo and chloro derivatives. nih.gov

The general workflow for using a labeled standard like this compound in impurity profiling involves spiking the sample with a known concentration of the labeled compound. This allows for accurate quantification of any corresponding unlabeled impurity by comparing the signal intensities of the labeled and unlabeled species in the mass spectrum.

Understanding Degradation Mechanisms of Active Pharmaceutical Ingredients and Intermediates

The study of degradation pathways is a crucial aspect of drug development, providing insights into the stability of an API under various stress conditions. Isotopically labeled compounds are instrumental in these studies, acting as tracers to elucidate the complex chemical transformations that occur during degradation.

This compound, with its stable isotope label, can be a powerful tool in mechanistic studies of Loratadine degradation. By subjecting a sample containing both Loratadine and a known amount of this compound to stress conditions (e.g., heat, light, humidity, or oxidative stress), the degradation products can be analyzed. The deuterium label allows for the unambiguous identification of fragments originating from the parent molecule, aiding in the reconstruction of the degradation pathway. This is particularly important for distinguishing between degradation products and artifacts of the analytical process.

Advanced Spectroscopic and Computational Studies

Elucidation of Conformational Dynamics and Enantiomeric Stability of N-Oxide Products

Recent research has focused on the conformational dynamics and enantiomeric stability of Loratadine N-oxide analogs. nih.gov Loratadine itself is a conformationally dynamic molecule that rapidly interconverts between two enantiomeric, helically chiral forms at room temperature. nih.gov The introduction of an N-oxide functionality can rigidify this core structure, leading to stable, helically chiral products. nih.govnih.gov

Experimental and computational studies have been conducted to investigate these properties. nih.gov Crystallographic data has been instrumental in understanding the conformational dynamics of these N-oxidized compounds. nih.govnih.gov These studies have revealed that the barrier to enantiomerization in these N-oxide analogs can be significant, with a Gibbs free energy of activation (ΔG‡) of 28.5 kcal/mol at 100 °C, indicating high configurational stability under physiological conditions. nih.gov This stability is a key factor in exploring the differential biological activities of the individual enantiomers. nih.gov

Table 1: Enantiomeric Stability Data for Loratadine N-Oxide Analog

| Parameter | Value | Reference |

|---|---|---|

| Barrier of Enantiomerization (ΔG‡) | 28.5 kcal/mol at 100 °C | nih.gov |

Application of Computational Docking and Molecular Dynamics for Mechanistic Insights

Computational docking and molecular dynamics simulations have been employed to gain mechanistic insights into the interactions of Loratadine N-oxide enantiomers with their biological targets, such as the human histamine (B1213489) H1 receptor (H1R). nih.gov These studies help to rationalize the observed differences in antihistamine activity between the enantiomers. nih.govnih.gov

Docking studies have been performed with the different conformations of the (+) and (-) enantiomers of Loratadine N-oxide analogs. nih.gov The results suggest that the preferred binding orientation of Loratadine in the H1R is analogous to the (-)-enantiomer of its N-oxide. nih.gov The simulations indicate that both enantiomers can engage in T-shaped π–π interactions with key amino acid residues in the receptor, such as Trp-428 and Phe-432. nih.gov However, the stereoelectronic differences between the aryl groups of the enantiomers impact the strength of these interactions, leading to preferential binding of one enantiomer over the other. nih.gov While the calculated binding energy differences between the enantiomers may be small (around 0.1 to 0.5 kcal/mol), these computational models provide a valuable framework for understanding the more pronounced enantiomer-dependent activity observed in experimental assays. nih.gov

Table 2: Key Interactions of Loratadine N-Oxide Enantiomers with H1R

| Enantiomer | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| (-)-enantiomer | Trp-428, Phe-432 | T-shaped π–π with aryl chloride ring | nih.gov |

| (+)-enantiomer | Trp-428, Phe-432 | T-shaped π–π with pyridine (B92270) N-oxide ring | nih.gov |

Compound List

Future Research Directions and Challenges

Emerging Analytical Technologies for Ultra-Trace Level Metabolite and Impurity Characterization

The accurate detection and characterization of metabolites and impurities at minute concentrations are paramount in pharmaceutical research. The determination of genotoxic impurities (GIs), which can be intermediates or reactants in a drug's synthesis, is a growing focus in quality control, requiring monitoring at parts-per-million (ppm) or even parts-per-billion (ppb) levels. chromatographyonline.com This is significantly lower than classical impurity analysis. chromatographyonline.com

The current gold standard for this level of analysis combines chromatographic separation with mass spectrometry (MS), offering high sensitivity and selectivity. chromatographyonline.com Techniques such as gas chromatography (GC) and liquid chromatography (LC) paired with MS are state-of-the-art for genotoxic analysis. chromatographyonline.com High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (HPLC-MS/MS) is a primary method for pharmacokinetic and metabolism studies due to its specificity, sensitivity, and speed. veeprho.com For enhanced resolution, high-resolution mass spectrometry (HRMS) detectors like Triple TOF and QTrap are employed. veeprho.comapacsci.com

Future advancements will likely focus on further improving the limits of detection and the speed of analysis. Ultra-performance liquid chromatography (UPLC) and capillary electrophoresis (CE) are already showing promise in this area. veeprho.comnih.gov The development of novel ionization techniques in mass spectrometry, such as ambient ionization methods, could allow for even more rapid and sensitive on-site analysis. chromatographyonline.com Furthermore, the integration of artificial intelligence and machine learning algorithms to analyze complex MS data will enhance the ability to identify and quantify trace-level compounds by recognizing patterns that are not apparent through traditional methods. chromatographyonline.com

Table 1: Advanced Analytical Techniques for Metabolite and Impurity Analysis

| Technique | Description | Key Advantages |

|---|---|---|

| HPLC-MS/MS | Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. veeprho.com | High specificity, sensitivity, and speed for quantification. veeprho.com |

| HRMS (e.g., Triple TOF, QTrap) | Provides very high-resolution mass data, enabling more confident identification of unknown compounds. veeprho.comapacsci.com | Accurate mass measurements for formula determination. chromatographyonline.com |

| UPLC | Uses smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times than HPLC. nih.gov | Increased throughput and separation efficiency. nih.gov |

| GC-MS | A method that combines gas-liquid chromatography with mass spectrometry to identify different substances within a test sample. nih.gov | Considered a "gold standard" for forensic substance identification due to its specificity. nih.gov |

| Capillary Electrophoresis (CE) | A separation technique based on the differential migration of charged species in an electric field. veeprho.com | High efficiency and resolution, requires small sample volumes. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for the determination of elemental impurities at ultra-trace levels. apacsci.com | Can detect elements at parts-per-trillion (ppt) concentrations. apacsci.com |

Novel Chemoenzymatic and Biocatalytic Approaches for Synthesis of Complex Oxidative Metabolites

The synthesis of complex drug metabolites, particularly those formed through oxidative processes, presents significant challenges for traditional chemical methods due to the need for high regio- and stereoselectivity. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and sustainable alternative. symeres.com Enzymes offer exquisite selectivity under mild reaction conditions, leading to shorter synthetic routes, reduced waste, and safer processes. symeres.com

For the synthesis of oxidative metabolites like Loratadine-d4 Epoxide N-Oxide, enzymes from the cytochrome P450 (P450) superfamily are particularly relevant. acs.org These heme-containing proteins can perform difficult oxidative transformations, such as hydroxylation and epoxidation, with high specificity. acs.org Recent progress has focused on harnessing the potential of these and other enzymes through chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps. acs.orgresearchgate.net

Future research will likely concentrate on several key areas. The discovery of new enzymes through genome mining and the engineering of existing enzymes to enhance their activity and selectivity towards non-natural substrates will expand the toolkit for biocatalysis. researchgate.net The development of "off-the-shelf" enzyme libraries will make these biocatalysts more accessible for rapid screening and process development. symeres.com Furthermore, the construction of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, will streamline the synthesis of complex molecules. frontiersin.org Immobilization of enzymes can also be employed to improve their stability and reusability, making the processes more economically viable. nih.gov For instance, the immobilization of flavin-containing monooxygenase isoform 3 (FMO3) has been shown to significantly increase its thermostability. nih.gov

Advanced Computational Chemistry and Modeling for Predicting Metabolic Transformations and Degradation Pathways

Computational, or in silico, methods are becoming indispensable tools in predicting the metabolic fate of xenobiotics. nih.gov These approaches can forecast sites of metabolism (SoMs), the structures of likely metabolites, and potential degradation pathways, thereby guiding experimental work and reducing the time and cost of drug development. uib.nonih.gov

A variety of computational techniques are employed, which can be broadly categorized as ligand-based and structure-based methods. acs.orgfrontiersin.org Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) models, use the structures of known metabolized compounds to predict the fate of new ones. researchgate.net Structure-based methods utilize the three-dimensional structures of metabolic enzymes, like cytochrome P450s, to model how a drug molecule will interact with the active site. acs.org

The future of computational prediction in this field lies in the development of more accurate and comprehensive models. This will involve incorporating more complex molecular descriptors, including quantum chemical properties, into QSAR models to improve their predictive power. mdpi.com The integration of machine learning and artificial intelligence will enable the analysis of vast datasets to identify subtle structure-metabolism relationships. mdpi.com Software tools like Zeneth® and BioTransformer are already being used to predict degradation pathways and metabolic transformations. oup.comlhasalimited.orglhasalimited.org For instance, BioTransformer can predict metabolites from phase I (e.g., CYP450-mediated) and phase II (e.g., glucuronidation, sulfation) metabolism. oup.comacs.org Future iterations of these programs will likely incorporate even larger and more diverse datasets, leading to more reliable predictions. univie.ac.at Furthermore, combining different modeling approaches, such as docking simulations with reactivity calculations, will provide a more holistic view of metabolic processes. acs.org

Table 2: Computational Tools for Metabolism and Degradation Prediction

| Tool/Approach | Description | Application |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Statistical models that relate the chemical structure of a compound to its biological activity or property. researchgate.net | Predicting metabolic stability, sites of metabolism, and enzyme inhibition. mdpi.com |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict binding orientation and affinity. acs.org | Understanding how a drug fits into the active site of a metabolizing enzyme. frontiersin.org |

| Zeneth® | A knowledge-based software that predicts forced degradation pathways of organic molecules under various stress conditions. lhasalimited.orglhasalimited.org | Identifying potential degradation products that may form during manufacturing or storage. nih.gov |

| BioTransformer | A comprehensive program that predicts the metabolic transformations of compounds by various enzyme systems. oup.comacs.org | Predicting the structures of metabolites formed by phase I and phase II enzymes, as well as gut microbiota. oup.com |

| FAME 3 | A collection of machine learning models for predicting both phase 1 and phase 2 sites of metabolism (SoMs). univie.ac.at | Identifying the atoms in a molecule where a metabolic reaction is likely to be initiated. univie.ac.at |

Integration of Multi-Omics Data for Comprehensive Understanding of Xenobiotic Biotransformation in Research Models

A truly comprehensive understanding of how a compound like this compound is processed in a biological system requires looking beyond a single molecular level. Systems biology approaches, which integrate data from multiple "-omics" fields, are becoming crucial for this purpose. nih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of the cellular response to a xenobiotic. researchgate.netresearchgate.net

The integration of multi-omics data can reveal complex interactions and regulatory networks that are not apparent from single-omics studies alone. mdpi.com For example, transcriptomics (the study of RNA) can show which genes for metabolizing enzymes are upregulated in response to a drug, while proteomics (the study of proteins) can confirm that these enzymes are indeed being produced in greater quantities. researchgate.net Metabolomics, the large-scale study of small molecules, can then identify the resulting metabolites. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 20α-dihydrodydrogesterone |

| 20β-dihydrodydrogesterone |

| dydrogesterone |

| (S)-fingolimod-phosphate |

| fingolimod |

| mycophenolic acid |

| mycophenolic acid acylglucuronide |

| shikimic acid-3-phosphate |

| shikimic acid |

| pyridoxamine-5'-phosphate |

| pyridoxal-5-phosphate |

| L-argininosuccinate |

| L-arginine |

| fumaric acid |

| NAD+ |

| nicotinamide riboside |

| 6-deoxyerythronolide B |

| erythronolide B |

| bisorbicillinol |

| squalestatin S1 |

| communesin F |

| pleuromutilin |

| sporothriolide |

| nimbolide |

| sclareolide |

| chrodrimanin C |

| (−)-melodinine K |

| (−)-tabersonine |

| (−)-16-hydroxytabersonine |

| saturnispol C |

| hydroxytyrosol |

| nodulone C |

| nodulone D |

| (R)-scytalone |

| bromazepam |

| pregabalin |

| lactose |

| benzydamine |

| benzydamine N-oxide |

| tamoxifen |

| glucose |

| aroclor 1254 |

| 3-methylcholanthrene |

| thienopyridine A-277249 |

| lidocaine |

| isoniazid |

| chlorhexidine |

Q & A

Basic Research Questions

Q. How is Loratadine-d4 Epoxide N-Oxide structurally characterized and synthesized for use as a reference standard in impurity profiling?

- Methodological Answer : The compound is synthesized via oxidation of its parent molecule (loratadine-d4 epoxide) using hydrogen peroxide in methanol-water, as reported for analogous N-oxide derivatives . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its CAS number (1794754-14-5) and role as a deuterated impurity standard are documented in pharmaceutical reference catalogs .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Online solid-phase extraction (SPE) minimizes manual sample preparation while achieving sensitivity down to 10 µg/kg in plant materials, as validated for structurally similar N-oxides . Calibration curves should use weighted linear regression (r² > 0.99) and include quality controls for precision .

Q. How should researchers differentiate this compound from its non-deuterated analogs in metabolic studies?

- Methodological Answer : Isotopic labeling (deuterium at four positions) creates distinct mass spectral fragmentation patterns. Researchers should compare MS/MS spectra with non-deuterated standards and monitor for characteristic shifts in molecular ion peaks (e.g., +4 Da). Cross-contamination risks can be mitigated using orthogonal techniques like infrared spectroscopy (IR) .

Advanced Research Questions

Q. What evidence exists regarding the mutagenic potential of aromatic N-oxides like this compound, and how can this be assessed experimentally?

- Methodological Answer : Structure-activity relationship (SAR) fingerprint analysis, as applied to aromatic N-oxides, identifies mutagenic subclasses by matching substructures against public/proprietary databases . For this compound, conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) ± metabolic activation. Compare results to SAR predictions and resolve discrepancies via in silico toxicity models (e.g., Leadscope’s expert-rule-based alerts) .

Q. How can researchers optimize the quantification of this compound in biological samples with high lipid content?

- Methodological Answer : Implement online SPE-UHPLC-MS/MS to reduce matrix interference. Use deuterated internal standards (e.g., Loratadine-d5) for signal normalization. Validate recovery rates (85–115%) and matrix effects (<20% variability) per FDA bioanalytical guidelines. For lipid-rich samples, incorporate a pre-column wash step with hexane-isopropanol (9:1) to minimize column fouling .

Q. What experimental designs are appropriate for investigating the cellular uptake mechanisms of this compound?

- Methodological Answer : Use transporter-deficient cell lines (e.g., OCT1-knockout HEK293) and compare uptake kinetics to wild-type models. Quantify intracellular concentrations via LC-MS/MS and normalize to protein content. For in vivo validation, employ Oct1-knockout mice and analyze plasma/hepatic concentrations post-administration. Note that sorafenib N-oxide uptake was independent of OCT1, suggesting alternative transporters may mediate this compound transport .

Q. How should researchers resolve contradictions between computational predictions and experimental data on this compound’s stability?

- Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Compare experimental half-lives to in silico predictions (e.g., using Advanced Chemistry Development (ACD) software). Discrepancies may arise from unaccounted solvent effects or degradation pathways; refine computational models by incorporating experimental activation energies and transition states .

Q. What data management practices ensure reproducibility in studies involving this compound?